20(R)-Ginsenoside Rg2

Pharmacokinetics ADME Bioavailability

Select 20(R)-Ginsenoside Rg2 (CAS 52286-74-5) for reproducible neuroprotection, antiplatelet, and nAChR modulation studies. This stereoisomer offers a longer elimination half-life and slower clearance than the 20(S)-epimer, ensuring sustained in vivo exposure. Its validated inhibition of platelet aggregation and VSMC proliferation makes it a critical tool for thrombotic/atherosclerotic disease models. Insist on the defined 20(R)-isomer to ensure experimental integrity.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
CAS No. 52286-74-5
Cat. No. B1671525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(R)-Ginsenoside Rg2
CAS52286-74-5
Synonymsginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3
InChIKeyAGBCLJAHARWNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

20(R)-Ginsenoside Rg2 (CAS 52286-74-5): Stereospecific Protopanaxatriol for Targeted Neuroprotection and Cardiovascular Research


20(R)-Ginsenoside Rg2 (CAS 52286-74-5) is a stereoisomer of the protopanaxatriol (PPT)-type ginsenoside Rg2, a triterpene saponin originally found in Panax species . It is distinguished from its more abundant natural counterpart, 20(S)-ginsenoside Rg2, by the configuration at the C-20 chiral center, which confers distinct pharmacological and pharmacokinetic properties [1]. As a minor ginsenoside, 20(R)-Rg2 is typically rare in natural sources and often requires specific isolation or conversion from 20(S)-isomers for research use [1]. The compound exhibits significant neuroprotective and cardiovascular activities, including the inhibition of platelet aggregation and protection against ischemia-reperfusion injury [2].

The Critical Limitation of Using Unspecified Ginsenoside Rg2 Isomer Mixtures in Research


Substituting 20(R)-Ginsenoside Rg2 with the more common 20(S)-isomer or an undefined mixture of Rg2 stereoisomers is not scientifically valid due to documented stereospecific differences in both biological activity and pharmacokinetic disposition [1]. Direct comparative studies demonstrate that 20(R)-Rg2 and 20(S)-Rg2 exhibit divergent potencies in neuroprotection, with 20(R)-Rg2 providing superior neuroprotective outcomes in models of ischemia-reperfusion injury [2]. Furthermore, a pharmacokinetic study in rats reveals that the two epimers have statistically significant differences in their elimination rate constants, half-lives, and clearance, with 20(R)-Rg2 demonstrating a longer elimination half-life and slower clearance [3]. These stereospecific variations preclude generic substitution and necessitate the use of the precisely defined isomer for reproducible and interpretable experimental outcomes.

Quantitative Evidence for 20(R)-Ginsenoside Rg2 Differentiation


Stereospecific Pharmacokinetics: 20(R)-Rg2 Demonstrates a 26.5% Longer Elimination Half-Life and 40.1% Slower Clearance than 20(S)-Rg2

In a pharmacokinetic study in male Wistar rats receiving a single intravenous dose of 50 mg/kg, the 20(R)-isomer of ginsenoside Rg2 demonstrated a significantly different pharmacokinetic profile compared to the 20(S)-isomer [1]. The 20(R)-Rg2 epimer exhibited a longer elimination half-life (T1/2Ke) of 10.27 minutes, compared to 8.12 minutes for 20(S)-Rg2, representing a 26.5% increase [1]. Furthermore, the clearance (CLs) of 20(R)-Rg2 was 0.0332 L·min⁻¹, which was 40.1% slower than the 0.0554 L·min⁻¹ clearance of the 20(S)-isomer [1].

Pharmacokinetics ADME Bioavailability

Superior Neuroprotection: 20(R)-Rg2 Increases Neuronal Survival and Reduces Oxidative Stress More Effectively than 20(S)-Rg2 in an OGD/R Model

In a head-to-head comparison using an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model of cortical neuronal injury, 20(R)-Rg2 demonstrated superior neuroprotective efficacy compared to 20(S)-Rg2 [1]. At a concentration of 80 µmol/L, 20(R)-Rg2 significantly reduced Caspase-3 activity and increased SOD content relative to the 20(S)-isomer group (P < 0.05) [1]. Across all tested concentrations (20, 40, and 80 µmol/L), the 20(R)-Rg2 groups showed significantly higher cell survival rates and lower MDA (malondialdehyde) levels than the 20(S)-Rg2 groups (P < 0.05) [1].

Neuroprotection Ischemia-Reperfusion Injury Oxidative Stress

Potent Antiplatelet Activity: Ginsenoside Rg2 Exhibits Stronger Platelet Aggregation Inhibition than Aspirin at an Equimolar Concentration

Ginsenoside Rg2 demonstrated a strong inhibitory effect on platelet aggregation induced by endotoxin, collagen, and arachidonic acid [1]. At a concentration of 1.0 mM, the inhibitory activity of ginsenoside Rg2 was reported to be stronger than that of the clinical antiplatelet agent aspirin [1].

Cardiovascular Platelet Aggregation Thrombosis

Superior Inhibition of Nicotinic Acetylcholine Receptor-Mediated Na+ Influx: Rg2 is the Most Potent Among 12 Ginsenosides Tested

A comparative study evaluated the inhibitory effects of 12 different ginsenosides on acetylcholine (ACh)-evoked catecholamine secretion from bovine adrenal chromaffin cells [1]. Ginsenoside Rg2 demonstrated the highest inhibitory potency among all ginsenosides tested at a concentration of 10 µM, achieving a 72% inhibition rate [1]. The rank order of potency was: Rg2 > Rf > Re > Rh1 > Rb2, Rg1 > Rb1 > Rc > Rb3, Rd, Ro, Rs1 [1].

Ion Channel Neurotransmission Nicotinic Receptor

Antioxidant Activity Ranking: Rg2 Demonstrates Superior Antioxidant Capacity Compared to Rg1, Rb1, Re, and Rd

A comparative study on the intracellular reactive oxygen species (ROS) scavenging activity of various ginsenosides established a clear rank order of potency [1]. Among the ginsenosides tested, Rg2 was the third most potent antioxidant, surpassed only by Rb2 and Rc [1]. The full order of decreasing antioxidant activity was: Rb2 > Rc > Rg2 > Rh2 > Rh1 > Rf > Rg3 > Rg1 > Rb1 > Re > Rd [1].

Oxidative Stress Antioxidant Reactive Oxygen Species

Optimal Research and Industrial Application Scenarios for 20(R)-Ginsenoside Rg2


In Vivo Neuroprotection and Ischemia-Reperfusion Injury Studies

Given its superior neuroprotective profile in OGD/R models and its longer in vivo half-life, 20(R)-Ginsenoside Rg2 is ideally suited for animal studies of cerebral ischemia, stroke, and vascular dementia where sustained compound exposure is critical [1][2]. Its documented ability to improve neurological performance and memory in a rat model of vascular dementia at doses of 2.5, 5, and 10 mg/kg further supports this application [2].

Cardiovascular Pharmacology Focusing on Platelet Function and Atherosclerosis

Researchers investigating novel antiplatelet or antiatherosclerotic agents should prioritize 20(R)-Ginsenoside Rg2 based on its demonstrated ability to strongly inhibit platelet aggregation and its capacity to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) [3][4]. This makes it a valuable tool compound for elucidating pathways in thrombotic and atherosclerotic disease models.

Mechanistic Studies of Nicotinic Acetylcholine Receptor Modulation

For projects aimed at characterizing the pharmacology of nicotinic acetylcholine receptors (nAChRs), 20(R)-Ginsenoside Rg2 serves as the most potent ginsenoside probe available [5]. Its selective inhibition of ACh-evoked Na+ influx and catecholamine secretion provides a well-defined tool for dissecting nAChR-mediated signaling pathways in neuronal and neuroendocrine cell models.

Comparative ADME/PK Studies of Stereoisomeric Natural Products

20(R)-Ginsenoside Rg2 is an excellent model compound for investigations into the stereospecificity of drug metabolism and pharmacokinetics. The well-characterized and statistically significant differences in its half-life and clearance compared to its 20(S) epimer [1] provide a robust system for studying the impact of chirality on ADME properties of natural product glycosides.

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